Methiothepin

Neuropharmacology GPCR pharmacology Receptor binding

Methiothepin is a non-selective 5-HT receptor antagonist with unmatched high affinity for 5-HT6 (pKd 8.74) and 5-HT7 (pKd 8.99), surpassing single-subtype antagonists like WAY-100635 or ritanserin. Its inverse agonist activity at terminal 5-HT autoreceptors—absent in neutral antagonists (e.g., metergoline)—enables constitutive receptor signaling studies and [35S]GTPγS binding assays. Choose Methiothepin for comprehensive pan-serotonergic blockade in electrophysiology, microdialysis, and behavioral experiments requiring simultaneous inhibition of 5-HT1, 5-HT2, 5-HT5, 5-HT6, and 5-HT7 receptors. Also displays α1-adrenoceptor blocking activity (pKi 7.5) for combined serotonergic/adrenergic studies.

Molecular Formula C20H24N2S2
Molecular Weight 356.6 g/mol
CAS No. 20229-30-5
Cat. No. B1206844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethiothepin
CAS20229-30-5
SynonymsMaleate, Methiothepin
Methiothepin
Methiothepin Maleate
Methiothepine
Metitepine
Molecular FormulaC20H24N2S2
Molecular Weight356.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC
InChIInChI=1S/C20H24N2S2/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20/h3-8,14,18H,9-13H2,1-2H3
InChIKeyRLJFTICUTYVZDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methiothepin (CAS 20229-30-5) Procurement Guide: Broad-Spectrum 5-HT Receptor Antagonist for Serotonergic Pathway Research


Methiothepin (Metitepine, Ro 8-6837), CAS 20229-30-5, is a dibenzothiepine-derivative, non-selective serotonin (5-HT) receptor antagonist that binds with high affinity across the 5-HT1, 5-HT2, 5-HT5, 5-HT6, and 5-HT7 receptor families [1]. As a first-generation antipsychotic tool compound with a well-characterized pharmacological profile, Methiothepin serves as a broad-spectrum control antagonist in studies where simultaneous blockade of multiple 5-HT receptor subtypes is required [2]. Its non-selectivity contrasts with subtype-selective antagonists (e.g., WAY-100635 for 5-HT1A, ritanserin for 5-HT2, or clozapine for 5-HT6/7), making it valuable for experimental designs that require pan-5-HT receptor inhibition or for identifying the receptor subtype(s) mediating a specific physiological response when used in comparative pharmacology panels [3].

Methiothepin vs. In-Class 5-HT Antagonists: Why Substitution with a Selective Antagonist Alters Experimental Outcomes


Substituting Methiothepin with a single-subtype selective 5-HT antagonist (e.g., ritanserin, WAY-100635, or ketanserin) is scientifically invalid when the objective is pan-serotonergic blockade or when the specific 5-HT receptor subtype mediating an effect is unknown. Methiothepin's unique value derives from its high affinity for 5-HT6 (pKd 8.74) and 5-HT7 (pKd 8.99) receptors [1]—targets not adequately blocked by conventional 5-HT1/5-HT2 antagonists such as methysergide or metergoline. Furthermore, Methiothepin exhibits inverse agonist activity at the terminal 5-HT autoreceptor, a functional property that distinguishes it from neutral antagonists like alprenolol and metergoline, which instead reverse Methiothepin's stimulatory effect on 5-HT release [2]. In cardiovascular experimental models, Methiothepin also displays measurable α1-adrenoceptor blocking activity (pKi 7.5) that is absent in selective 5-HT1A antagonists such as WAY-100635 (pKi <4) [3], introducing an off-target interaction profile that must be considered in experimental design but which cannot be replicated by substituting with a purely 5-HT1/2-selective antagonist. These receptor-binding and functional distinctions mean that replacing Methiothepin with any single selective antagonist will yield fundamentally different pharmacological outcomes, compromising data reproducibility and interpretation.

Methiothepin: Quantitative Differentiation Evidence from Head-to-Head Pharmacological Comparisons


5-HT6 and 5-HT7 Receptor Affinity: Methiothepin Superiority Over Clozapine and Metergoline

Methiothepin demonstrates substantially higher affinity for 5-HT6 and 5-HT7 receptors than the atypical antipsychotic clozapine and the ergoline derivative metergoline, based on direct Ki value comparisons from a unified binding panel [1]. At the 5-HT7 receptor, Methiothepin (Ki 7.98 nM) shows 31-fold higher affinity than clozapine (Ki 249 nM) and 3.2-fold higher affinity than metergoline (Ki 25.4 nM). At the 5-HT6 receptor, Methiothepin (Ki 47.7 nM) exhibits 11-fold higher affinity than clozapine (Ki 530 nM) and 1.4-fold higher affinity than metergoline (Ki 68.8 nM) [1]. This affinity advantage is consistent with independently reported pKd values of 8.74 (5-HT6) and 8.99 (5-HT7) for Methiothepin mesylate [2].

Neuropharmacology GPCR pharmacology Receptor binding Antipsychotic research

5-HT1A Antagonism: Methiothepin Versus WAY-100635 in Functional Efficacy Comparison

In functional cAMP accumulation assays, Methiothepin antagonizes human 5-HT1A receptor-mediated responses with an IC50 of 110.0 ± 43.0 nM, compared to WAY-100635 which shows an IC50 of 575.0 ± 57.0 nM under identical experimental conditions [1]. This represents a 5.2-fold higher functional potency for Methiothepin at the 5-HT1A receptor in a cellular functional assay. Notably, this functional difference exists despite WAY-100635 being recognized as a highly selective 5-HT1A antagonist in radioligand binding studies, highlighting that binding affinity alone does not predict functional antagonist potency in this system.

Serotonin autoreceptor Neuropharmacology Anxiety research Depression models

SER-7B Receptor Affinity: Methiothepin Superiority Over Ritanserin and Metergoline

At the SER-7B receptor (a 5-HT receptor subtype identified in specific tissue systems), Methiothepin (pKi 7.5 ± 0.02) demonstrates 5-fold higher affinity than ritanserin (pKi 6.8 ± 0.1) and 6.3-fold higher affinity than metergoline (pKi 6.7 ± 0.01) [1]. The measured Ki values correspond to Methiothepin Ki = 31.6 nM, ritanserin Ki = 158 nM, and metergoline Ki = 200 nM. In contrast, the selective 5-HT1A antagonist WAY-100635 shows negligible binding at this receptor (pKi <4; Ki >100,000 nM), confirming that SER-7B is not a 5-HT1A subtype and that Methiothepin's affinity advantage is receptor-specific.

GPCR pharmacology Receptor binding Comparative pharmacology 5-HT receptor classification

Inverse Agonism at Terminal 5-HT Autoreceptor: Functional Distinction from Metergoline

Methiothepin exhibits inverse agonist activity at the terminal 5-HT autoreceptor in the rat hypothalamus, a functional property not shared by metergoline. Specifically, Methiothepin stimulates tritium release (a measure of 5-HT release) from hypothalamic slices, and this stimulatory effect is diminished by both metergoline and alprenolol—compounds that function as neutral antagonists at this receptor [1]. This indicates that Methiothepin reduces constitutive receptor activity (inverse agonism) whereas metergoline simply blocks agonist binding without affecting basal signaling. The differential effect is concentration-dependent and occurs at the terminal autoreceptor, which regulates 5-HT release via a negative feedback mechanism.

Serotonin autoreceptor Inverse agonism Neurochemistry 5-HT release

Methiothepin: Validated Research Applications Driven by Differential Pharmacological Evidence


Pan-5-HT Receptor Blockade in CNS Functional Studies

Methiothepin is optimally deployed in electrophysiological, microdialysis, and behavioral experiments requiring simultaneous blockade of multiple 5-HT receptor subtypes—particularly 5-HT1, 5-HT2, 5-HT6, and 5-HT7 [1]. Its 31-fold higher 5-HT7 affinity versus clozapine and 5.2-fold higher functional 5-HT1A potency versus WAY-100635 [2] make it the preferred tool for ensuring comprehensive serotonergic inhibition when the specific receptor mediating an effect has not been identified. This application is validated by its use in studies demonstrating that 5-HT receptor blockade for 10–12 hours after peripheral administration is sufficient to induce supersensitivity phenomena in forebrain regions [3].

Positive Control for Inverse Agonism Assays

Based on its demonstrated inverse agonist activity at the terminal 5-HT autoreceptor [1], Methiothepin serves as a validated positive control in experimental systems designed to detect or quantify inverse agonism at GPCRs. Unlike neutral antagonists such as metergoline or alprenolol, which lack this activity, Methiothepin reduces constitutive receptor signaling and stimulates 5-HT release in a manner that is reversed by neutral antagonists [1]. This property is particularly relevant for functional assays using [35S]GTPγS binding, where Methiothepin has been shown to inhibit basal binding—a hallmark of inverse agonist behavior .

Broad-Spectrum Antagonist Control in 5-HT Receptor Screening Panels

In high-throughput or medium-throughput screening campaigns evaluating novel serotonergic compounds, Methiothepin provides a cost-effective, single-compound positive control that covers 5-HT1, 5-HT2, 5-HT5, 5-HT6, and 5-HT7 receptor families [1]. Its well-documented pKd/pKi values across 9 receptor subtypes (range: pKd 6.99–8.99) [2] enable researchers to benchmark new compounds against a known pan-antagonist without purchasing separate selective antagonists for each subtype. This application is supported by Methiothepin's use as a reference antagonist in standardized cAMP accumulation assays at multiple 5-HT receptor subtypes, including 5-HT1A (IC50 110 nM), 5-HT1B (IC50 154 nM), 5-HT6 (IC50 127 nM), and 5-HT7 (IC50 2.20 nM) [3].

Cardiovascular Pharmacology Studies Requiring Dual 5-HT/α1-Adrenoceptor Blockade

For investigators studying vascular responses to serotonin in isolated tissue preparations or pithed rat models, Methiothepin offers the distinct advantage of combined 5-HT receptor antagonism with measurable α1-adrenoceptor blocking activity (pKi 7.5 ± 0.02) [1]. This dual activity is absent in selective 5-HT1A antagonists like WAY-100635 (pKi <4 at α1-adrenoceptors) [1] and must be accounted for in data interpretation. Methiothepin is therefore uniquely suited for experiments where simultaneous blockade of both serotonergic and adrenergic pressor responses is required, but it is contraindicated in studies requiring pure 5-HT antagonism without adrenergic interference. This application is validated by its use in pithed rat models assessing phenylephrine-induced diastolic blood pressure increases [1].

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